molecular formula C42H86O22 B1679195 HO-Peg21-OH CAS No. 928211-42-1

HO-Peg21-OH

Cat. No. B1679195
M. Wt: 943.1 g/mol
InChI Key: HZYUNBJZCPLWPR-UHFFFAOYSA-N
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Description

HO-Peg21-OH is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs .


Synthesis Analysis

HO-Peg21-OH is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of HO-Peg21-OH is 943.12 . Its formula is C42H86O22 . The SMILES representation is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .


Chemical Reactions Analysis

HO-Peg21-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

HO-Peg21-OH is a solid substance . It is white to off-white in color . It should be stored at -20°C and protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Biocompatible Surface Coatings

PEG-coated surfaces exhibit significant biocompatibility, making them ideal for various biomedical applications. By grafting PEG onto activated silica films, researchers have developed a method to produce biocompatible coatings for diverse materials. These PEG-coated surfaces show reduced protein adsorption, highlighting their potential in medical device manufacturing to prevent biofouling and improve device longevity and performance (Alcantar, Aydil, & Israelachvili, 2000).

Drug and Gene Delivery Enhancement

PEGylation, the process of attaching PEG to molecules, is widely used to improve the efficiency of drug and gene delivery systems. PEGylated nanoparticles, for instance, are designed to evade the immune system, extend circulation time, and deliver therapeutic agents more effectively to target cells or tissues. This approach is instrumental in enhancing the pharmacokinetics and pharmacodynamics of various pharmaceuticals, offering a promising strategy for developing more effective treatments (Suk et al., 2016).

Tissue Engineering and Regenerative Medicine

Photopolymerizable PEG derivatives modified with bioactive peptides create hydrogel scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and migration. These materials are being explored in tissue engineering to support the growth and regeneration of various tissues. By incorporating cell-adhesive and proteolytically degradable domains, these hydrogels offer a dynamic and supportive environment for tissue regeneration (Mann et al., 2001).

Nanotechnology for Medical Imaging

Surface-modified silica nanoparticles (SiNPs) with PEG have been studied for their potential in medical imaging applications. By adjusting the surface chemistry of SiNPs, researchers have been able to control their biodistribution and urinary excretion in mice, indicating the feasibility of using these nanoparticles as contrast agents in imaging techniques such as magnetic resonance imaging (MRI) (He et al., 2008).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

HO-Peg21-OH is a promising compound in the field of targeted therapy drugs. Its use in the synthesis of PROTACs makes it a valuable tool in the development of new drugs .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUNBJZCPLWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025023
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HO-Peg21-OH

CAS RN

928211-42-1
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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